6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide
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Overview
Description
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C11H15N3O2 It belongs to the class of pyrazine carboxamides, which are known for their diverse biological activities
Preparation Methods
The synthesis of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with oxolan-2-ylmethanamine under appropriate conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical entities.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core but different substituents.
Pyridazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure but differing in the position of nitrogen atoms and substituents.
Pyrrolopyrazine derivatives: These compounds have a fused pyrrole and pyrazine ring system and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-12-7-10(14-8)11(15)13-6-9-3-2-4-16-9/h5,7,9H,2-4,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGONRBQFIMPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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